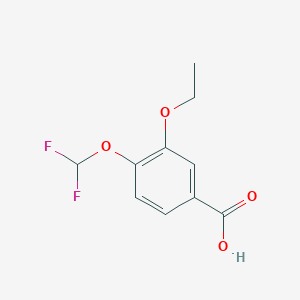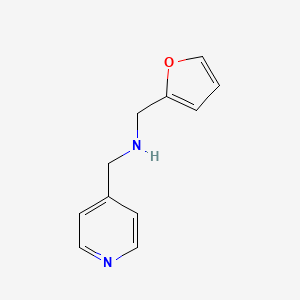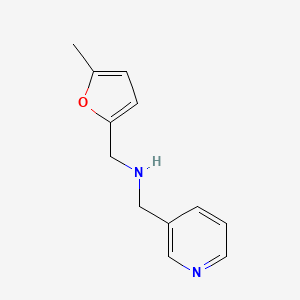![molecular formula C10H10ClN3OS B1299329 5-[2-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine CAS No. 842973-68-6](/img/structure/B1299329.png)
5-[2-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[2-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine is a useful research compound. Its molecular formula is C10H10ClN3OS and its molecular weight is 255.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has demonstrated the synthesis of thiadiazole derivatives and their evaluation as antimicrobial agents. For example, Sah et al. (2014) synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents, showing moderate activity against bacterial and fungal strains such as Escherichia coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014). Similarly, Liming et al. (2003) reported the synthesis of heterocyclic-2-ylamide derivatives showing potential for good yields in similar compounds (Liming, Xueshu, Zhiyuan, Xiao-peng, & Zhaojie, 2003).
Schiff Base Ligands and Antimicrobial Activity
Vinusha et al. (2015) synthesized Schiff base ligands derived from thiadiazole and evaluated their antimicrobial activity, revealing moderate effectiveness against bacterial and fungal species (Vinusha, Shivaprasad, Chandan, & Begum, 2015). This indicates a promising area for further exploration in developing new antimicrobial agents.
Metal Chelates and Antimicrobial Activity
Patel and Singh (2009) explored the synthesis and characterization of metal chelates of thiadiazolylamine derivatives, assessing their antimicrobial properties and finding them to exhibit activity that warrants further investigation (Patel & Singh, 2009).
Herbicidal Activities
Research into the herbicidal potential of thiadiazole derivatives has also been conducted. Kalhor and Dadras (2013) synthesized novel oxadiazoles, thiadiazoles, and triazoles derivatives showing potential herbicidal activity against various weeds, suggesting a new avenue for the development of herbicides (Kalhor & Dadras, 2013).
Glutaminase Inhibitors for Cancer Therapy
Shukla et al. (2012) designed and synthesized analogs of thiadiazole derivatives as glutaminase inhibitors, evaluating their potential in cancer therapy. These compounds demonstrated inhibitory effects on tumor growth in vitro and in mouse models, highlighting their therapeutic potential (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).
Anti-inflammatory Agents
Bhati and Kumar (2008) synthesized thiadiazole derivatives with potential anti-inflammatory and analgesic activities, comparing them to standard drugs and finding some compounds with promising activity (Bhati & Kumar, 2008).
Properties
IUPAC Name |
5-[2-(2-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS/c11-7-3-1-2-4-8(7)15-6-5-9-13-14-10(12)16-9/h1-4H,5-6H2,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXVZFMPESRVJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCC2=NN=C(S2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[(2-Furylmethyl)amino]propanenitrile](/img/structure/B1299273.png)


![Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine](/img/structure/B1299282.png)
